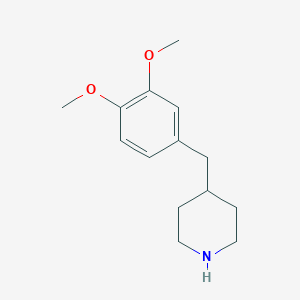

4-(3,4-Dimethoxy-benzyl)-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-4-3-12(10-14(13)17-2)9-11-5-7-15-8-6-11/h3-4,10-11,15H,5-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUJXLCFTXECTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588784 | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121278-66-8 | |

| Record name | 4-[(3,4-Dimethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3,4 Dimethoxy Benzyl Piperidine and Analogues

Established Synthetic Routes for 4-(3,4-Dimethoxy-benzyl)-piperidine

Catalytic Hydrogenation Protocols for Precursors

A primary and effective method for synthesizing this compound involves the catalytic hydrogenation of a pyridine-based intermediate. This approach begins with the synthesis of 4-(3,4-dimethoxybenzyl)pyridine, which is then subjected to hydrogenation to saturate the pyridine (B92270) ring. The initial intermediate can be prepared through a Friedel-Crafts alkylation of pyridine with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The subsequent hydrogenation of the pyridine derivative is a critical step. Catalysts such as platinum(IV) oxide (PtO₂) or Raney nickel are commonly employed under hydrogen gas pressure, typically ranging from 3 to 5 atmospheres. The reaction is generally heated to between 50 and 80°C for a duration of 6 to 12 hours to ensure complete saturation of the pyridine ring. This method is noted for its potential to produce high-purity products, though it involves multiple synthetic steps. Theoretical studies using density functional theory (DFT) have been conducted to model the hydrogenation pathways of pyridine to piperidine (B6355638), providing insights into the reaction mechanisms. scholaris.ca

Another related approach involves the hydrogenation of pyridinium (B92312) salts, which can be achieved using iridium, rhodium, or palladium catalysts. nih.gov For instance, rhodium(I) complexes with pinacol (B44631) borane (B79455) have been used for the dearomatization and hydrogenation of fluoropyridines, suggesting applicability to other substituted pyridines. nih.gov

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of piperidine derivatives can be significantly influenced by the choice of reagents and reaction conditions. For instance, in the synthesis of N-substituted piperidones, a related class of compounds, the use of carbonate bases in a one-pot process has been shown to be an effective and "green" approach. acs.orgnih.gov This method offers advantages in terms of atom economy and waste reduction. acs.orgnih.gov

The optimization of hydrogenation reactions is also crucial. For example, in the synthesis of certain piperidine analogs, maintaining an optimal concentration of the starting material is vital for a successful hydrogenation process. nih.gov The choice of catalyst is also a key factor; while platinum-based catalysts can provide high yields, they are also cost-intensive, which can be a limitation for large-scale production. Electrocatalytic hydrogenation has emerged as a milder alternative to traditional thermal catalytic systems, capable of converting pyridine to piperidine with high efficiency and catalyst recyclability. chemrxiv.org

Advanced Synthetic Strategies for Piperidine Derivatives Bearing Dimethoxybenzyl Moieties

Multi-Step Reaction Pathways and Intermediate Derivatization

More complex piperidine derivatives bearing dimethoxybenzyl groups can be assembled through multi-step reaction sequences that involve the formation and derivatization of key intermediates. For example, a multi-step synthesis of (±)-oxomaritidine, a related alkaloid, was achieved using a continuous flow process involving seven distinct synthetic steps. This automated sequence utilized immobilized reagents and catalysts to progress the material through various transformations, including the formation of an azide (B81097) intermediate from a bromoethylphenol derivative and its subsequent reaction with 3,4-dimethoxybenzyl alcohol. syrris.jp

Another example involves the synthesis of 4-[Bis(4-methoxyphenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]piperidine. This synthesis involved the reaction of 4-[bis(4-methoxyphenyl)methyl]piperidine with 4-(3-chloropropoxy)-1,2-dimethoxybenzene in the presence of potassium carbonate and potassium iodide. prepchem.com Such multi-step pathways allow for the construction of highly functionalized piperidine structures. The development of one-pot reactions that combine several steps, such as amide activation, nitrile ion reduction, and intramolecular nucleophilic substitution, provides a more efficient route to various N-substituted piperidines without the need for metal catalysts. researchgate.net

Exploration of Stereoselective Synthesis for Chiral Analogues

The synthesis of chiral piperidine analogues is of significant interest due to their prevalence in pharmaceuticals. nih.gov Various strategies have been developed to control the stereochemistry of these compounds. One approach involves the use of chiral catalysts in hydrogenation reactions. For instance, rhodium-catalyzed asymmetric hydrogenation has been employed in the synthesis of chiral 4-amino-3-hydroxy piperidines. rsc.org

Another strategy is the use of biocatalysis. A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines with high precision. nih.gov This strategy has been successfully applied to the synthesis of key intermediates for drugs like Niraparib. nih.gov

The stereoselective functionalization of the piperidine ring at different positions (C2, C3, and C4) can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govnsf.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at specific positions with high diastereoselectivity and enantioselectivity. nih.govnsf.gov

Innovations in Green Chemistry Approaches for Piperidine Synthesis

Recent research has focused on developing more environmentally friendly or "green" methods for piperidine synthesis. ajchem-a.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. One-pot syntheses are a key aspect of green chemistry, as they reduce the number of reaction steps and purification processes. researchgate.net

The use of water as a catalyst in certain reactions represents a green synthetic procedure. ajchem-a.com Additionally, solvent-free reactions and the use of non-toxic catalysts are being explored. ajchem-a.com For instance, an efficient and environmentally friendly approach to N-substituted piperidones and piperidines has been developed using carbonate bases, which presents significant advantages over classical methods like the Dieckman approach. acs.orgnih.govfigshare.com

The synthesis of piperidines from biomass-derived platform chemicals is another promising green chemistry avenue. A ruthenium-cobalt nanoparticle catalyst has been used to convert furfural, a bio-based chemical, into piperidine in the presence of ammonia (B1221849) and hydrogen under mild conditions. nih.gov This process involves a cascade of reactions including amination, hydrogenation, and ring rearrangement. nih.gov

Pharmacological Profile and Mechanism of Action of 4 3,4 Dimethoxy Benzyl Piperidine

Interactions with Neurotransmitter Systems

The structural similarity of 4-(3,4-Dimethoxy-benzyl)-piperidine to known neuroactive compounds suggests its potential to modulate neurotransmitter systems. The core piperidine (B6355638) structure is a key pharmacophore in many centrally acting drugs, and the dimethoxybenzyl moiety can significantly influence receptor affinity and selectivity.

Receptor Binding Affinities and Selectivity Profiles

While specific receptor binding data for this compound are not extensively documented in publicly available research, the affinities of related compounds provide valuable insights. The piperidine moiety is a crucial structural element for affinity to sigma-1 (σ1) receptors. nih.govnih.gov Studies on a series of piperidine and piperazine (B1678402) derivatives have shown that the presence of a piperidine ring, as opposed to a piperazine ring, can dramatically increase affinity for the σ1 receptor. nih.govnih.gov For instance, the replacement of a piperazine core with a piperidine core in certain molecules resulted in a significant enhancement of σ1 receptor binding. nih.gov

Furthermore, the substitution pattern on the benzyl (B1604629) group of 4-benzylpiperidine (B145979) derivatives plays a critical role in determining their binding affinity and selectivity for various receptors and transporters. For example, in a study of 4-benzylpiperidine carboxamides, the nature of the aromatic ring substituents was found to be a key determinant of selectivity towards the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.gov

The broader class of piperidine derivatives has been shown to interact with a range of receptors, including dopaminergic and serotoninergic receptors. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment, for example, is a known pharmacophore for 5-HT2A receptor ligands. nih.gov Given that the 3,4-dimethoxy substitution on the benzyl ring alters the electronic and steric properties of the molecule, it is plausible that this compound could exhibit a unique receptor binding profile, potentially with affinity for dopamine, serotonin, or sigma receptors. However, without direct experimental data, its precise receptor affinities and selectivity remain speculative.

Modulation of Neurotransmitter Uptake and Release

The 4-benzylpiperidine scaffold is a known modulator of monoamine neurotransmitter reuptake. Research on 4-benzylpiperidine carboxamides has demonstrated that these compounds can inhibit the reuptake of serotonin, norepinephrine (B1679862), and dopamine. nih.gov The structural features of these molecules, such as the length of the linker between the piperidine ring and other parts of the molecule, as well as the substituents on the aromatic ring, significantly influence their potency and selectivity for the respective monoamine transporters (SERT, NET, and DAT). nih.gov

Specifically, compounds with a two-carbon linker were found to be more potent inhibitors of dopamine reuptake compared to those with a three-carbon linker. nih.gov Moreover, the nature of the substituent on the aromatic ring was critical for selectivity, with biphenyl (B1667301) and diphenyl groups favoring SERT and DAT, respectively. nih.gov While the 3,4-dimethoxy substitution has not been explicitly studied in this series, it is conceivable that it would modulate the interaction with these transporters. The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin.

In addition to reuptake inhibition, some piperidine derivatives can influence neurotransmitter release. The modulation of presynaptic autoreceptors and heteroreceptors by compounds acting on histamine (B1213489) H3 receptors, which can include piperidine derivatives, can in turn affect the release of a wide range of neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. nih.gov

Broad Spectrum Biological Activities of Piperidine Derivatives

The versatility of the piperidine scaffold has led to its incorporation into compounds with a wide range of biological activities, extending beyond the central nervous system.

Analgesic and Anti-inflammatory Effects

Piperidine derivatives have been investigated for their potential analgesic and anti-inflammatory properties. For instance, certain N-Mannich bases derived from pyrrolidine-2,5-dione, which also contain a piperidine moiety in some analogs, have demonstrated analgesic activity in both the hot plate and formalin tests in mice. nih.gov Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, which include piperazine-containing derivatives, have shown antinociceptive effects in the formalin model of tonic pain. mdpi.com

The anti-inflammatory potential of piperidine-containing compounds has also been documented. For example, 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have been shown to significantly inhibit the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, a novel series of benzothiazole (B30560) derivatives incorporating a carboxamide linkage to various cyclic amines, including piperidine, exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov A structurally related compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which shares the dimethoxy-substituted aromatic ring, has demonstrated potent analgesic and anti-inflammatory effects, in some cases exceeding the activity of the standard drug diclofenac. biomedpharmajournal.org These findings suggest that the this compound scaffold may possess intrinsic anti-inflammatory and analgesic properties.

Central Nervous System (CNS) Activity

The piperidine ring is a cornerstone in the development of CNS-active agents due to its prevalence in natural alkaloids and its favorable pharmacokinetic properties, often facilitating blood-brain barrier penetration.

A number of piperidine derivatives have been explored for their anticonvulsant activity. For example, piperine (B192125), a naturally occurring piperidine alkaloid, has demonstrated anticonvulsant effects in various animal models, potentially through the modulation of GABAergic and serotonergic systems, as well as inhibition of sodium channels. nih.gov Synthetic pyrrolidine-2,5-dione derivatives, some of which are N-Mannich bases containing piperidine, have shown significant anticonvulsant activity in the maximal electroshock (MEST) and pilocarpine-induced seizure models in mice. nih.gov

Furthermore, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which can incorporate a piperazine ring (structurally related to piperidine), displayed broad-spectrum anticonvulsant properties in multiple seizure models. mdpi.com The potential sedative properties of piperidine derivatives are often linked to their interaction with CNS receptors, such as histamine H1 or GABA-A receptors, although specific data on the sedative effects of this compound are not available.

Neuroprotective Potential

In this study, RD-1 was found to improve locomotor abilities and increase the number of tyrosine hydroxylase (TH) positive cells in the substantia nigra pars compacta (SNpc), a key area of the brain affected in Parkinson's disease. nih.gov The neuroprotective mechanism of RD-1 was linked to its ability to enhance the expression of Parkin and Miro2, proteins crucial for mitochondrial function, and to improve mitochondrial membrane potential and ATP synthesis in neuronal cells. nih.gov These findings suggest that the dimethoxybenzylidene group may contribute to neuroprotective activity by mitigating mitochondrial dysfunction, a known factor in the pathogenesis of Parkinson's disease. nih.gov

Further research on other related compounds, such as bis-nitrones bearing a benzyl group at the nitrogen atom of the nitrone motif, has also highlighted their neuroprotective capabilities in in-vitro models of ischemia. nih.gov Although structurally different from this compound, these studies underscore the potential for benzyl-containing compounds to exert neuroprotective effects.

Implications in Mood Disorders and Psychiatric Conditions

There is currently a lack of direct scientific evidence from preclinical or clinical studies investigating the specific role of this compound in mood disorders and psychiatric conditions. However, the broader class of piperidine derivatives has been extensively studied for its potential in treating such disorders.

Piperidine-substituted benzoxazole (B165842) derivatives, for example, have been optimized as multi-target antipsychotics, exhibiting high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov One such derivative demonstrated efficacy in animal models by reducing apomorphine-induced climbing and DOI-induced head twitching, behaviors associated with psychosis, without inducing catalepsy, a common side effect of older antipsychotics. nih.gov This highlights the potential of the piperidine scaffold to serve as a basis for developing novel treatments for conditions like schizophrenia.

The general mechanisms of action for mood stabilizers often involve complex interactions with neurotransmitter systems and intracellular signaling pathways. nih.gov For instance, some mood stabilizers enhance the inhibitory effects of gamma-aminobutyric acid (GABA), while others modulate dopamine and serotonin receptor activity. nih.govnih.gov Given that many psychoactive drugs contain a piperidine core, it is plausible that this compound could interact with various receptors and transport systems in the central nervous system. clinmedkaz.org However, without specific research, any potential implications in mood disorders remain speculative.

Antimicrobial Efficacy

The antimicrobial potential of piperidine derivatives is an active area of research, with numerous studies demonstrating their activity against a range of bacterial and fungal pathogens.

While specific data for this compound is not prominently available, studies on other piperidine derivatives have shown significant antibacterial effects. For example, certain 2,6-disubstituted piperidine-4-one derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, a synthesized piperidine derivative showed good activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). biointerfaceresearch.com Another study on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives found that several compounds inhibited the growth of various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

The structural features of these piperidine derivatives, including the nature and position of substituents on the piperidine ring, play a crucial role in their antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2,6-disubstituted piperidine-4-one derivative | Staphylococcus aureus, Bacillus subtilis | Highly effective | researchgate.net |

| Piperidine derivative | Staphylococcus aureus | Good activity | biointerfaceresearch.com |

| Piperidine derivative | Escherichia coli | Good activity | biointerfaceresearch.com |

Note: The data in this table is for related piperidine derivatives and not specifically for this compound.

Similar to the antibacterial profile, the antifungal activity of this compound has not been extensively documented. However, the broader class of piperidine derivatives has shown notable antifungal properties. For instance, some 2,6-disubstituted piperidine-4-one derivatives have demonstrated potent antifungal effects against Aspergillus niger. researchgate.net

In other research, certain piperidine and pyrrolidine substituted halogenobenzene derivatives were effective against Candida albicans with MIC values between 32 and 512 µg/ml. nih.gov The mechanism of antifungal action for some piperidine derivatives is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Table 2: Antifungal Activity of Selected Piperidine Derivatives

| Compound | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2,6-disubstituted piperidine-4-one derivative | Aspergillus niger | Potent activity | researchgate.net |

Note: The data in this table is for related piperidine derivatives and not specifically for this compound.

Antiviral Properties

The potential of piperidine derivatives as antiviral agents has been explored, particularly in the context of Human Immunodeficiency Virus (HIV).

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. nih.gov Consequently, CCR5 antagonists represent a significant class of anti-HIV drugs. Research into piperidine-based compounds has led to the discovery of potent CCR5 antagonists.

While direct evidence for this compound as a CCR5 antagonist is limited, structure-activity relationship (SAR) studies on related compounds are informative. For example, a series of benzylpyrazole derivatives of piperidine were investigated as CCR5 antagonists. Within this series, compounds featuring a 3,4-dimethoxy substituent on the benzyl group were identified as some of the most promising candidates. These compounds demonstrated improved antiviral activity while maintaining favorable pharmacokinetic profiles and selectivity.

Furthermore, the development of piperazino-piperidine (B8394093) amide analogs as HIV-1 entry inhibitors has highlighted the importance of the 4-substituted piperidine moiety as a key building block. nih.gov The synthesis of potent CCR5 antagonists has been achieved using 4-substituted-4-aminopiperidine derivatives. nih.gov Additionally, research on piperidine-4-carboxamide derivatives has led to the discovery of compounds with excellent antiviral activity against CCR5-utilizing HIV-1. scispace.com

These findings collectively suggest that the 4-substituted piperidine scaffold is a viable platform for the design of novel CCR5 antagonists, and the presence of a dimethoxybenzyl group could contribute favorably to this activity.

General Antiviral Spectrum

Research into the antiviral properties of piperidine derivatives has identified them as a class of compounds with the potential to inhibit viral replication. Specifically, certain derivatives have been investigated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. While some piperidine derivatives have shown modest activity against the SARS-CoV-2 Mpro, this highlights the potential for further structural optimization to enhance their antiviral efficacy. One study noted that a class of 1,4,4-trisubstituted piperidines demonstrated activity against coronaviruses, suggesting that these compounds act on the Mpro enzyme. nih.gov

Antineoplastic Properties

The piperidine scaffold is a recurring motif in the development of potential anticancer agents. nih.gov Piperidine and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The anticancer mechanisms of piperidine-containing compounds can involve the induction of apoptosis through the activation of molecular pathways such as NF-κB and PI3K/Akt. nih.gov

Derivatives of 1-(substituted-benzoyl)-4-benzhydrylpiperazine have been evaluated for their cytotoxic activity. researchgate.net Furthermore, studies on 3,5-bis(benzylidene)-4-piperidones have demonstrated their potential as anticancer agents. nih.gov For instance, certain halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have shown improved anticancer activity, causing an increase in reactive oxygen species and inducing apoptosis in melanoma cells. nih.gov Some of these compounds were also found to inhibit colony formation in HCT116 colon cancer cells and exhibit antiangiogenic activity. nih.gov

In the context of leukemia, a study on benzhydrylpiperazine derivatives reported that some compounds exhibited potent antiproliferative activity against human leukemia cell lines, including HL-60, Z138, and DND-41. researchgate.net

Table 1: Anticancer and Antileukemic Activity of Selected Piperidine Derivatives

| Compound Class | Cell Line(s) | Observed Effect(s) |

| Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids | 518A2 melanoma, HCT116 colon cancer | Increased reactive oxygen species, apoptosis, G1 or G2/M phase cell cycle arrest, inhibition of colony formation, antiangiogenic activity nih.gov |

| Benzhydrylpiperazine derivatives | HL-60, Z138, DND-41 (leukemia) | Antiproliferative activity researchgate.net |

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, making it a therapeutic target for conditions like melanoma and skin pigmentation disorders. nih.gov Research has explored various piperidine derivatives as tyrosinase inhibitors. nih.govresearchgate.net For instance, some (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have shown significant inhibitory activity against tyrosinase. researchgate.net

The investigation of 4-(4-fluorobenzyl)piperidine fragments has led to the identification of potent tyrosinase inhibitors. nih.gov One study identified 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one as a promising mushroom tyrosinase inhibitor. nih.govresearchgate.net Further chemical modifications of this lead compound resulted in analogues with even lower IC50 values than the well-known tyrosinase inhibitor, kojic acid. nih.gov Kinetic studies revealed that these inhibitors can act through non-competitive or mixed-type inhibition mechanisms. nih.gov

Another study focused on (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, with some demonstrating highly potent competitive inhibition of mushroom tyrosinase, significantly exceeding the potency of kojic acid. mdpi.com Specifically, an analog with a 3,4-dimethoxyphenyl group showed some inhibitory activity, although less than its hydroxylated counterparts. mdpi.com

Table 2: Tyrosinase Inhibitory Activity of Selected Piperidine Derivatives

| Compound/Analog | Type of Inhibition | IC50 Value |

| 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one (1a) | - | 252 μM nih.govresearchgate.net |

| Derivative 2d | Mixed-type | 7.56 μM nih.gov |

| (Z)-3-benzyl-5-(3,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one | Competitive | 56.19 μM mdpi.com |

Molecular Targets and Pathway Modulation

The sigma receptors, σ1 and σ2, are involved in a variety of biological functions and are considered valuable targets for the development of therapeutic agents for conditions such as neurodegenerative diseases and cancer. nih.gov Numerous piperidine-based compounds have been investigated for their affinity towards sigma receptors. nih.gov

Studies have shown that the piperidine moiety is a key structural feature for affinity at both σ1 and σ2 receptors. nih.govacs.org In some series of compounds, those containing a piperidine core showed significantly higher affinity toward the σ1 receptor compared to those with a piperazine core. nih.govacs.org For example, a screening of piperidine/piperazine-based compounds led to the discovery of a potent σ1 receptor agonist with a Ki value of 3.2 nM. nih.govrsc.org

The affinity for sigma receptors can be modulated by substituents on the piperidine ring. For instance, a 4-methyl substituent on the piperidine ring has been shown to confer optimal interaction with the σ1 subtype. uniba.it

Table 3: Sigma Receptor Affinity of Selected Piperidine Derivatives

| Compound | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | 3.2 nM nih.govrsc.org | Lower affinity compared to σ1R nih.gov |

| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | 0.89–1.49 nM uniba.it | 52.3–809 nM uniba.it |

The histamine H3 receptor (H3R) is a G-protein-coupled receptor that acts as a neuromodulator in the central nervous system. nih.gov It regulates the release of several neurotransmitters, making it a target for various therapeutic applications. nih.gov

Several studies have identified piperidine-based compounds as potent H3R ligands. nih.govacs.orgnih.gov The piperidine moiety has been identified as a crucial structural element for dual affinity at both H3 and σ1 receptors. nih.govacs.org Interestingly, replacing a piperazine ring with a piperidine ring in certain chemical scaffolds did not significantly alter the affinity for the H3R, but it did have a notable impact on σ1 receptor affinity. nih.gov

Research has led to the development of dual-acting H3/σ1 receptor ligands with promising therapeutic potential. nih.govacs.orgacs.org For instance, some 4-pyridylpiperidine derivatives have been shown to be potent antagonists at both H3 and σ1 receptors. acs.org

Table 4: Histamine H3 Receptor Affinity of Selected Piperidine Derivatives

| Compound Class/Derivative | hH3R Affinity (Ki) |

| Compound with piperidine core (Compound 5) | 7.70 nM nih.govacs.org |

| Compound with piperazine core (Compound 4) | 3.17 nM nih.gov |

| 4-pyridylpiperidine derivatives (12-14) | 4.5, 5.6, and 3.3 nM (for σ1R) acs.org |

| Biphenyl analogues (9, 10, 11) | 22, 21.7, and 88.9 nM acs.org |

Dopamine Transporter Inhibition

Research into the direct effects of this compound on the dopamine transporter (DAT) is limited. Current scientific literature does not provide specific data on the binding affinity or inhibitory potency (e.g., IC₅₀ values) of this particular compound at the dopamine transporter. While derivatives of piperidine have been explored for their activity at various neurotransmitter transporters, including DAT, specific findings for this compound itself are not available.

Enzyme and Ion Channel Modulation

Detailed studies investigating the modulatory effects of this compound on specific enzymes and ion channels have not been extensively reported in the available scientific literature. While broader research on piperidine derivatives has indicated potential interactions with various biological targets, specific data for this compound is not presently available. For instance, studies on other piperidine-containing molecules have shown interactions with targets such as acetylcholinesterase, butyrylcholinesterase, and various ion channels, but these findings are not directly applicable to this compound.

Structure Activity Relationship Sar Studies of 4 3,4 Dimethoxy Benzyl Piperidine Derivatives

Influence of the 3,4-Dimethoxybenzyl Moiety on Biological Activity

The 3,4-dimethoxybenzyl group is a significant structural component that often plays a crucial role in the interaction of a molecule with its biological target. In the context of acetylcholinesterase (AChE) inhibitors, for instance, the dimethoxy substitution on the benzyl (B1604629) portion of related molecules is a key feature for potent activity. Specifically, in the development of Donepezil (B133215), a leading AChE inhibitor, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine structure was identified as one of the most potent compounds, with an IC50 value of 5.7 nM. nih.gov This highlights the favorable contribution of the methoxy (B1213986) groups to the binding affinity. nih.gov The dimethoxy arrangement on an aromatic ring is a recurring motif in various biologically active compounds. kashanu.ac.ir While the precise interactions can vary depending on the target protein, these groups can participate in hydrogen bonding and van der Waals interactions within the active site of an enzyme or receptor.

Impact of Piperidine (B6355638) Ring Substitutions on Potency and Selectivity

Modifications to the piperidine ring are a cornerstone of medicinal chemistry strategy, allowing for the fine-tuning of a compound's potency and selectivity. Research on various piperidine-containing scaffolds demonstrates that the nature, position, and stereochemistry of substituents on this ring can drastically alter biological outcomes.

The introduction of substituents onto the piperidine ring directly influences how a molecule interacts with its target receptors, often determining both affinity and selectivity. For example, in the development of opioid antagonists, modifying the N-substituent and adding methyl groups at the 3 and 4 positions of a 4-(3-hydroxyphenyl)piperidine (B9838) core was critical for achieving high affinity and peripheral selectivity. nih.gov Altering the size and polarity of the N-substituent on this scaffold led to the discovery of a potent mu-opioid receptor antagonist. nih.gov

Similarly, in the context of monoamine transporters, N-demethylation of certain piperidine-based ligands can improve activity at the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov Conversely, replacing the N-methyl group with larger phenylalkyl groups can lead to a significant decrease in activity at all monoamine transporters. nih.gov For sigma receptors, the presence of a 4-hydroxylphenyl moiety on a benzylpiperidine structure was generally found to be detrimental to affinity, whereas a 4-fluorophenyl substituent resulted in the poorest sigma-1 receptor (S1R) ligand among the series tested. nih.gov

The position of substitution is also paramount. Studies on piperine (B192125) derivatives as monoamine oxidase (MAO) inhibitors revealed that para-substitution on the piperidine ring is preferable to meta-substitution, and the addition of a hydroxyl group enhances the inhibitory effect. nih.gov The most potent compound in one series featured a methyl group at the 4th position of the piperidine ring, showing high inhibitory activity for MAO-B. nih.gov

A summary of substituent effects on receptor binding affinity is presented below.

| Scaffold | Substituent | Receptor/Target | Effect on Affinity (Ki) |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Varied N-substituents | μ-opioid receptor | High affinity (Ki = 0.77 nM for lead compound) nih.gov |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Varied N-substituents | κ-opioid receptor | Moderate affinity (Ki = 40 nM for lead compound) nih.gov |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Varied N-substituents | δ-opioid receptor | High affinity (Ki = 4.4 nM for lead compound) nih.gov |

| Benzylpiperidine derivatives | 4-hydroxylphenyl | Sigma-1 Receptor (S1R) | Detrimental to affinity nih.gov |

| Benzylpiperidine derivatives | 4-fluorophenyl | Sigma-1 Receptor (S1R) | Weak affinity nih.gov |

| Piperidine-based cocaine analogues | N-demethylation | SERT & NET | Improved activity nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's biological activity. researchgate.net The introduction of chiral centers into a piperidine scaffold can lead to enantiomers with vastly different potencies, selectivities, and pharmacokinetic properties. researchgate.net

In the realm of opioid ligands, the conformation of the piperidine ring and its substituents is crucial. nih.gov Potent opioid agonists based on a 4-alkyl-4-arylpiperidine structure preferentially adopt an axial 4-aryl chair conformation when protonated. nih.gov In contrast, antagonist properties are observed in compounds that favor an equatorial 4-aryl chair conformation, such as the cis 3,4-dimethyl derivative. nih.gov This demonstrates that the spatial orientation of the aryl group, dictated by the substitution pattern and resulting stereochemistry, directly governs the functional outcome (agonist vs. antagonist). The development of chiral piperidine scaffolds is a promising strategy for enhancing biological activity and selectivity while potentially reducing off-target effects. researchgate.net

The N-Benzyl Piperidine Motif as a Versatile Pharmacophore in Drug Design

The N-benzyl piperidine (N-BP) motif is a widely employed and valuable pharmacophore in modern drug discovery. nih.govresearchgate.net Its prevalence is due to its structural flexibility and three-dimensional nature, which medicinal chemists leverage to optimize efficacy and physicochemical properties. nih.govresearchgate.net

One of the key functions of the N-BP motif is its ability to engage in crucial cation-π interactions with target proteins. nih.govresearchgate.net The tertiary nitrogen can be protonated at physiological pH, allowing the positively charged piperidine to interact with the electron-rich aromatic rings of amino acid residues like tyrosine, tryptophan, and phenylalanine in a binding pocket. The benzyl group itself can participate in π-π stacking interactions. researchgate.net This motif is found in numerous approved drugs, including the anti-Alzheimer's agent Donepezil, where the N-benzylpiperidine moiety is linked to a dimethoxy indanone group. nih.govresearchgate.net The N-benzyl substitution also enhances solubility by enabling salt formation at the tertiary nitrogen. researchgate.net Furthermore, the N-BP scaffold serves as a platform for optimizing stereochemical aspects to improve potency and reduce toxicity. nih.gov

Comparative SAR with Related Piperidine and Piperazine (B1678402) Analogues

Comparing the SAR of piperidine derivatives with their piperazine analogues provides valuable information for drug design, as the replacement of a piperidine ring with a piperazine can significantly impact biological activity. The piperazine ring introduces an additional nitrogen atom, which can alter a molecule's basicity, polarity, hydrogen bonding capacity, and conformational preferences.

In a study of monoacylglycerol lipase (B570770) (MAGL) inhibitors, replacing a piperidine ring with a piperazine was a key optimization step. unisi.it This modification, along with other changes, led to one of the best inhibitors in the series, demonstrating the potential benefit of this bioisosteric replacement. unisi.it

Conversely, in the development of dual histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor antagonists, the piperidine ring was identified as a crucial structural element for high affinity at the σ1R. nih.gov Comparing two compounds that differed only in this core, the piperidine-containing molecule (Ki = 3.64 nM at σ1R) was significantly more potent than its piperazine counterpart (Ki = 1531 nM at σ1R). nih.gov Interestingly, this replacement did not significantly affect affinity for the H3R, highlighting how such a change can selectively modulate activity at one target over another. nih.gov This difference was attributed to a change in the protonation state of the ring at physiological pH. nih.gov

The table below compares the receptor binding affinities for selected piperidine and piperazine analogues.

| Compound Pair | Core Moiety | hH3R Affinity (Ki, nM) | σ1R Affinity (Ki, nM) |

| Compound 4 | Piperazine | 3.17 | 1531 |

| Compound 5 | Piperidine | 7.70 | 3.64 |

Data sourced from a study on dual H3/σ1 receptor antagonists. nih.gov

This comparative analysis underscores that while piperidine and piperazine are often considered interchangeable scaffolds, the choice between them can have profound and sometimes unpredictable effects on potency and selectivity, making empirical testing essential in drug development.

Computational and in Silico Approaches in 4 3,4 Dimethoxy Benzyl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "4-(3,4-Dimethoxy-benzyl)-piperidine" and its analogs, docking studies are instrumental in understanding their interactions with protein targets at the molecular level.

Research on related piperidine (B6355638) derivatives has demonstrated the utility of this approach. For instance, in a study of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (a compound structurally related to "this compound"), docking was used to predict its binding mode within the active site of acetylcholinesterase (AChE). nih.gov The study predicted that the compound spans the binding cavity of AChE, with specific interactions between its different moieties and key amino acid residues like Trp84, Phe330, and Tyr70. nih.gov Such detailed interaction maps are crucial for understanding the basis of a compound's potency and for guiding the design of more effective inhibitors. nih.gov

Similarly, docking studies on other piperidine derivatives have been used to explore their potential against various targets. For example, the binding of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine to SARS-CoV-2 protease was investigated to evaluate its inhibitory potential. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The insights gained from molecular docking are fundamental for structure-based drug design, allowing for the rational modification of the "this compound" scaffold to enhance its binding affinity and selectivity for a desired biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that influence their potency.

For piperidine derivatives, QSAR studies have been successfully applied to predict various biological activities. For example, QSAR models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti, the mosquito vector for several diseases. nih.govresearchgate.net These models, built using techniques like Multiple Linear Regression (MLR) and machine learning approaches, have shown good predictive ability with high correlation coefficients. nih.govresearchgate.net

In another study, 3D-QSAR analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed on a series of triazolopiperazine amide derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors for their antidiabetic activities. nih.gov The resulting models provided 3D contour maps that highlighted the structural features crucial for activity, such as steric and electrostatic fields. nih.gov This information is invaluable for designing new analogs with improved potency.

The application of QSAR to "this compound" and its derivatives can help in understanding the relationship between their structural modifications and their biological effects, thereby guiding the synthesis of more potent and selective compounds.

ADMET Prediction and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness assessment are crucial steps in the early stages of drug discovery to evaluate the pharmacokinetic and safety profiles of potential drug candidates.

For piperidine-based compounds, in silico tools are frequently used to predict these properties. Studies on piperidine-based oxidosqualene cyclase (OSC) inhibitors have shown that many of these compounds exhibit favorable ADMET profiles, including good gastrointestinal absorption and low predicted toxicity. researchgate.net Such analyses help in identifying promising candidates for further development. researchgate.net

The drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net Computational studies on alkaloids found in black pepper, including piperine (B192125) and piperidine, have utilized these rules to evaluate their potential as orally active drugs. researchgate.net

For "this compound", ADMET prediction can provide valuable information on its potential to be developed into a drug. For instance, a study on a related compound, N-(2-methoxy-benzyl)-acetamide, included ADMET analysis to assess its drug-like properties. eurjchem.com These predictions help in identifying potential liabilities, such as poor absorption or potential toxicity, that may need to be addressed through structural modifications.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeability | Moderate | Suggests potential for central nervous system activity. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions mediated by this enzyme. |

| AMES Toxicity | Non-mutagenic | Indicates a lower likelihood of being carcinogenic. |

| hERG I Inhibition | Low risk | Suggests a lower potential for cardiotoxicity. |

Note: The data in this table is illustrative and based on general findings for piperidine derivatives. Actual values for "this compound" would require specific in silico analysis.

Density Functional Theory (DFT) Applications in Conformational Analysis and Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of "this compound," DFT calculations are employed for conformational analysis and the prediction of spectroscopic properties.

DFT studies can determine the most stable conformation of a molecule, which is crucial for understanding its interaction with biological targets. For example, a study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one used DFT to optimize the geometry and compare it with the experimentally determined crystal structure. researchgate.net Such analyses provide insights into the preferred three-dimensional arrangement of the molecule.

Furthermore, DFT can be used to predict spectroscopic data, such as NMR and IR spectra. nih.gov In a study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT calculations were used to validate the experimental spectroscopic characterization. nih.gov The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from DFT can also provide information about the reactivity and stability of the molecule. nih.goveurjchem.com

The application of DFT to "this compound" can provide a deeper understanding of its structural and electronic properties, which is essential for rational drug design.

Virtual Screening and Target Prediction Methodologies (e.g., PASS)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Target prediction methodologies, such as the Prediction of Activity Spectra for Substances (PASS) online tool, predict the likely biological activities of a compound based on its structure.

For piperidine derivatives, these methods have been employed to identify potential biological targets and pharmacological effects. clinmedkaz.org A study using SwissTargetPrediction and PASS for new piperidine derivatives suggested their potential to interact with various enzymes, receptors, and ion channels, indicating a broad range of possible therapeutic applications, including in cancer and central nervous system diseases. clinmedkaz.org

Virtual screening campaigns have also successfully identified novel agonists for various receptors from large compound databases. nih.gov These approaches often involve a hierarchical filtering process, combining ligand-based and structure-based methods to narrow down the candidates for experimental testing. nih.gov

For "this compound," PASS and other virtual screening tools can be used to predict its potential biological activities and identify novel targets, thus opening up new avenues for research and therapeutic application. The prediction of a wide range of activities can guide further preclinical studies to validate these in silico findings. clinmedkaz.org

Future Research Directions and Therapeutic Potential of 4 3,4 Dimethoxy Benzyl Piperidine

Development of Novel Analogues for Enhanced Specificity and Potency

The development of novel analogues from the 4-(3,4-dimethoxy-benzyl)-piperidine core is a primary avenue for future research. The goal is to systematically modify the structure to optimize its interaction with biological targets, thereby enhancing potency and selectivity. The piperidine (B6355638) scaffold is a cornerstone in over 70 commercialized drugs, highlighting its versatility. arizona.edu

Research into related N-benzyl-piperidine derivatives has provided a clear roadmap for such development. For instance, in the pursuit of potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, modifications to the N-benzyl-piperidine structure have yielded significant increases in activity. nih.govnih.gov Studies have shown that substituting the benzyl (B1604629) group or introducing different moieties on the piperidine nitrogen can dramatically enhance inhibitory potency and selectivity. nih.govnih.gov For example, the development of Donepezil (B133215) involved linking a 1-benzylpiperidine (B1218667) moiety to an indanone group, resulting in a highly potent and selective AChE inhibitor. nih.gov

Future efforts will likely focus on:

Substitution on the Benzyl Ring: While the 3,4-dimethoxy pattern is a known feature in some biologically active compounds, exploring other substitution patterns or replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to new target interactions.

Modification of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a critical site for modification. nih.gov Introducing various substituents can alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for receptor binding and pharmacokinetic properties.

Stereochemistry: The synthesis of specific stereoisomers of piperidine derivatives is crucial, as different isomers can have vastly different pharmacological activities and safety profiles. acs.org Developing enantioselective synthetic routes will be essential for creating more specific drugs. acs.orgnih.gov

| Research Approach | Rationale | Potential Outcome |

| Benzyl Ring Modification | Explore new interactions with target proteins. | Discovery of analogues with novel target profiles or improved selectivity. |

| Piperidine N-Substitution | Modulate physicochemical properties (pKa, lipophilicity) for better pharmacokinetics. | Enhanced oral bioavailability, blood-brain barrier penetration, and target residence time. |

| Enantioselective Synthesis | Isolate specific stereoisomers to maximize desired activity and minimize off-target effects. | Development of drugs with higher potency and improved safety profiles. |

Exploration of New Therapeutic Indications and Orphan Diseases

The inherent versatility of the piperidine scaffold suggests that analogues of this compound could be explored for a wide range of therapeutic applications beyond their initial focus. arizona.educlinmedkaz.org The ability of the piperidine ring to interact with various receptors and enzymes makes it a "privileged structure" in drug discovery. researchgate.netclinmedkaz.org

Potential new indications include:

Oncology: Piperidine-containing compounds have been investigated as anti-cancer agents. nih.gov They can be designed to inhibit key signaling pathways, such as the JAK/STAT protein kinase pathway, which is crucial for the growth of some cancer cells. nih.gov Analogues could be developed as inhibitors of targets like tyrosinase, which is implicated in melanoma. nih.gov

Central Nervous System (CNS) Disorders: Beyond Alzheimer's disease, the N-benzyl-piperidine core is a key feature in drugs targeting various CNS conditions. arizona.edu By modifying the core structure, new agents could be developed for psychiatric disorders, neuropathic pain, and other neurodegenerative diseases. nih.gov

Gastrointestinal (GI) Motility Disorders: Specific N-substituted piperidines have been developed as potent, peripherally selective opioid antagonists for treating GI motility disorders. nih.gov This demonstrates that by controlling the molecule's ability to cross the blood-brain barrier, its activity can be restricted to peripheral targets.

Orphan Diseases: For rare diseases with well-defined biological targets amenable to small molecule modulation, high-throughput screening of a library of this compound analogues could potentially identify novel lead compounds.

Combination Therapies and Polypharmacology Approaches

Modern drug discovery is increasingly moving towards multi-target approaches, or polypharmacology, to tackle complex diseases like Alzheimer's or cancer. nih.gov The this compound scaffold is well-suited for designing multi-target-directed ligands (MTDLs).

For example, in Alzheimer's disease research, the chemical structure of donepezil was rationally modified to design new N-benzyl-piperidine derivatives that could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This dual inhibition is considered a more effective therapeutic strategy. Similarly, piperidine derivatives have been designed to possess both histamine (B1213489) H3 and sigma-1 receptor antagonist activities, which could be beneficial for treating neuropathic pain. nih.gov

Future research in this area will involve the rational design of single molecules that can modulate multiple, disease-relevant targets simultaneously. This strategy can lead to enhanced efficacy and a lower likelihood of developing drug resistance compared to monotherapies.

Challenges in Drug Development and Clinical Translation

Despite the promise of piperidine-based compounds, several challenges must be overcome during their development and translation to the clinic:

Synthesis and Scalability: While many methods for synthesizing piperidines exist, achieving the desired substitution patterns and stereochemistry can be complex and costly, especially on a large scale. nih.govnih.gov Issues such as poor solubility of intermediates can also complicate manufacturing. nih.gov

Pharmacokinetics and ADMET Properties: Achieving a suitable profile for absorption, distribution, metabolism, excretion, and toxicity (ADMET) is a major hurdle. While computational tools can predict these properties, experimental validation is essential. nih.govnih.gov For CNS-targeted drugs, achieving adequate blood-brain barrier penetration without causing off-target effects is a significant challenge.

Target Selectivity and Off-Target Effects: As with many amine-containing structures, piperidine derivatives can interact with multiple receptors and channels, leading to potential side effects. A common concern is the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias. Thorough preclinical safety testing is required to identify and mitigate these risks.

Emerging Methodologies in Piperidine Chemistry and Pharmacology

Recent advances in synthetic organic chemistry are providing powerful new tools for the synthesis and functionalization of piperidines, which will accelerate the development of novel drugs based on the this compound scaffold. nih.gov

| Methodology | Description | Advantage | Reference |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | A two-stage process using enzymes for selective oxidation followed by nickel electrocatalysis to form new C-C bonds. | Streamlines the synthesis of complex 3D molecules, reduces steps, and avoids costly precious metal catalysts. | news-medical.net |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more components combine to form the target piperidine compound. | High efficiency, reduced waste, and allows for the rapid generation of large libraries of diverse compounds for screening. | nih.gov |

| Advanced Catalytic Hydrogenation | Use of novel heterogeneous catalysts (e.g., ruthenium, nickel silicide) for the stereoselective hydrogenation of pyridines to piperidines. | High stability and reusability of catalysts, enabling efficient and diastereoselective synthesis. | nih.gov |

| Rhodium-Catalyzed Asymmetric Carbometalation | A three-step process involving partial reduction of pyridine (B92270), Rh-catalyzed asymmetric functionalization, and final reduction. | Provides access to a wide variety of enantioenriched 3-substituted piperidines with high functional group tolerance. | acs.org |

These emerging methodologies simplify the construction of complex piperidine structures, making it easier for medicinal chemists to explore new chemical space and rapidly generate diverse libraries of analogues for biological screening. nih.govnews-medical.net This acceleration of the discovery process is crucial for translating the potential of scaffolds like this compound into clinically effective treatments.

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dimethoxy-benzyl)-piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a benzaldehyde derivative (e.g., 3,4-dimethoxybenzaldehyde) reacts with a piperidine-containing precursor in the presence of a catalyst like piperidine . Optimization involves adjusting solvent polarity (e.g., toluene or dichloromethane), temperature (60–80°C), and stoichiometric ratios. Purification typically employs column chromatography or recrystallization, with LC-MS (as in ) used to confirm intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly to confirm the benzyl-piperidine linkage and methoxy group positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC or LC-MS ensures purity (>95%) . Thermal stability can be assessed via Differential Scanning Calorimetry (DSC), referencing NIST data for benchmarking .

Advanced Research Questions

Q. How can researchers design structural analogs to explore structure-activity relationships (SAR) for biological activity?

- Methodological Answer : Focus on modifying the benzyl ring substituents (e.g., replacing methoxy groups with halogens or alkyl chains) or the piperidine moiety (e.g., introducing sp³-hybridized carbons). demonstrates that substituting piperazine with piperidine alters receptor binding affinity, suggesting scaffold flexibility impacts pharmacological profiles. Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to targets like serotonin receptors .

Q. How should discrepancies in reported biological activity (e.g., apoptosis induction vs. no effect) be addressed?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time) or compound purity. Replicate experiments using standardized protocols (e.g., Annexin V staining for apoptosis in ) and validate compound integrity via NMR and LC-MS. Cross-reference results with structurally similar compounds (e.g., 4-(3,4-Dichlorobenzyl)-piperidine in ) to identify substituent-dependent trends .

Q. What strategies optimize reaction scalability for this compound without compromising yield?

- Methodological Answer : Transition from batch to flow chemistry for improved heat and mass transfer. Use catalytic piperidine (5–10 mol%) to minimize waste, and replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether). Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progression .

Q. How can researchers assess the compound’s metabolic stability and toxicity in preclinical models?

- Methodological Answer : Perform hepatic microsomal assays (using human or rodent liver microsomes) to measure metabolic half-life. For toxicity, use in vitro models like zebrafish embryos or 3D spheroid cultures, monitoring oxidative stress markers (e.g., glutathione depletion). ’s safety guidelines inform handling protocols to mitigate risks during in vivo testing .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer : Use SwissADME or ACD/Labs to calculate logP (predicted ~2.5 due to methoxy groups) and solubility. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, critical for blood-brain barrier penetration studies. Cross-validate predictions with experimental HPLC-derived logD7.4 values .

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) during structural confirmation?

- Methodological Answer : Compare experimental NMR data with NIST Chemistry WebBook entries for analogous piperidine derivatives . Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. If discrepancies persist, synthesize a deuterated analog or collaborate for X-ray crystallography to unambiguously confirm the structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.